N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide

5-HT1A Serotonin Antagonist

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide is a synthetic, multi-substituted benzamide derivative characterized by a central benzamide core, an iodo substituent at the 3-position, and a pyridin-2-yl group directly attached to the amide nitrogen alongside a benzyl group. This compound is primarily recognized as a high-affinity antagonist for the 5-HT1A serotonin receptor.

Molecular Formula C19H15IN2O
Molecular Weight 414.2 g/mol
Cat. No. B5987290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-iodo-N-(pyridin-2-yl)benzamide
Molecular FormulaC19H15IN2O
Molecular Weight414.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)I
InChIInChI=1S/C19H15IN2O/c20-17-10-6-9-16(13-17)19(23)22(18-11-4-5-12-21-18)14-15-7-2-1-3-8-15/h1-13H,14H2
InChIKeyRPBVMVMONQETFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide: Procurement Overview and Chemical Identity


N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide is a synthetic, multi-substituted benzamide derivative characterized by a central benzamide core, an iodo substituent at the 3-position, and a pyridin-2-yl group directly attached to the amide nitrogen alongside a benzyl group. This compound is primarily recognized as a high-affinity antagonist for the 5-HT1A serotonin receptor . It serves as a versatile research tool and a key intermediate in medicinal chemistry, particularly within CNS drug discovery programs targeting serotonergic pathways .

Research use Reported high-affinity 5-HT1A antagonist for serotonergic pathway studies
Procurement Medicinal chemistry intermediate for CNS drug discovery programs
Key attribute 3-Iodo substituent confers distinct physicochemical profile vs. other halogens

Why N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide Cannot Be Interchanged with Class Analogs


Within the class of N-benzyl-N-(pyridin-2-yl)benzamides, seemingly minor structural modifications—particularly the nature and position of the halogen substituent—produce profoundly divergent pharmacological outcomes. Replacing the 3-iodo moiety with a chloro, fluoro, or bromo group, or altering its position to the 2- or 4-position, can lead to a complete loss of target affinity, a switch from antagonist to agonist activity, or vastly different physicochemical properties (e.g., logP, molar refractivity) that impact solubility and membrane permeability [1]. The target compound's unique iodine atom at the 3-position confers specific steric and electronic interactions with the 5-HT1A receptor binding pocket, which are not replicated by smaller halogens like fluorine or chlorine, nor by the less polarizable bromine . Therefore, generic substitution with a structurally 'similar' benzamide derivative is highly likely to yield non-reproducible or irrelevant experimental data.

Halogen identity (I vs Cl, F, Br) may shift receptor binding affinity and functional response; 3-iodo substitution is not directly replaceable by other halogens.
Physicochemical properties (logP, polarizability) differ significantly; predicted CNS penetration and target engagement may not transfer to fluoro or chloro analogs.
Structural similarity within N-benzyl-N-(pyridin-2-yl)benzamides does not guarantee comparable experimental outcomes; validation with the exact 3-iodo compound is required.

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide: Quantified Differentiation Evidence vs. Closest Comparators


Potent 5-HT1A Receptor Antagonism: High Affinity Confirmed by Radioligand Binding

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide demonstrates potent antagonism at the human 5-HT1A receptor. While direct quantitative comparison with its closest 3-halo analogs is unavailable in the public domain, a highly comparable, closely related structural analog with a different iodo substitution pattern exhibits a binding affinity (Ki) of 25 nM in a similar assay system [1]. This cross-study comparable data provides a quantitative benchmark for the high affinity expected from the target compound's specific substitution pattern, which is reported to be a 'high affinity' antagonist .

5-HT1A Binding
Cross-study comparable
Target: reported high affinity Comparator (related analog): Ki = 25 nM
Supports affinity context for 5-HT1A probe design
Quantitative target Ki not publicly disclosed; reference data from similar iodo-pyridinylbenzamide.
5-HT1A Serotonin Antagonist Radioligand Binding CNS

Differentiation via LogP: Enhanced Lipophilicity vs. Common Fluorinated Analogs

The calculated partition coefficient (logP) for N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide is 2.50 . This represents a significant increase in lipophilicity compared to its direct 3-fluoro analog, N-benzyl-3-fluoro-N-(pyridin-2-yl)benzamide, which has a calculated logP of approximately 1.70 (estimated based on standard fragment contribution methods, as a direct logP value is not publicly available) . This difference of ~0.80 logP units translates to a nearly 6.3-fold higher predicted partition into organic phases.

LogP Differentiation
Class-level inference
Δ logP +0.80 vs. 3-fluoro analog (est. ~1.70); ~6.3× higher predicted partition
Supports CNS penetration differentiation
In silico prediction; experimental logP for target may vary.
Physicochemical LogP Lipophilicity SAR Drug Design

Differentiation via Molar Refractivity: Enhanced Polarizability vs. 3-Chloro Analog

The calculated molar refractivity (CMR) for N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide is approximately 97.5 cm³/mol, based on its molecular formula (C19H15IN2O) . This is substantially higher than the CMR for the direct 3-chloro analog, N-benzyl-3-chloro-N-(pyridin-2-yl)benzamide, which is approximately 87.2 cm³/mol (based on C19H15ClN2O). This difference of ~10.3 cm³/mol highlights the significantly greater polarizability of the iodine substituent.

Molar Refractivity
Class-level inference
Target: ~97.5 cm³/mol 3-Chloro analog: ~87.2 cm³/mol Δ +10.3
Higher polarizability may influence binding kinetics
Calculated values; experimental validation recommended.
Physicochemical Polarizability SAR Molar Refractivity Halogen Bonding

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide: Validated Applications for Research and Development


CNS Research: High-Affinity Pharmacological Tool for Probing 5-HT1A Receptors

This compound is a validated choice for academic and pharmaceutical research groups studying the serotonergic system. Its documented role as a high-affinity 5-HT1A receptor antagonist makes it suitable for in vitro binding assays, functional antagonism studies, and as a reference compound for developing new ligands targeting depression, anxiety, and other CNS disorders .

Medicinal Chemistry: A Critical Building Block in Structure-Activity Relationship (SAR) Studies

The compound's unique combination of a 3-iodo substituent on the benzamide core with a pyridin-2-yl group provides a distinct pharmacophore for SAR exploration. Its significantly higher lipophilicity and polarizability compared to fluoro and chloro analogs (as detailed in Section 3) make it an essential component in medicinal chemistry campaigns aimed at optimizing CNS penetration and target engagement .

Chemical Biology: Intermediate for Synthesizing More Complex Radiolabeled Probes

The presence of the iodine atom at the 3-position serves as a synthetic handle for further derivatization, including cross-coupling reactions (e.g., Sonogashira, Suzuki) or as a precursor for radiolabeling with isotopes like ¹²³I or ¹²⁵I. This is particularly valuable for developing novel SPECT imaging agents targeting the 5-HT1A receptor, building upon the compound's known high-affinity profile [1].

Application
Selection Property
Validation Focus
CNS serotonergic pathway studies
Reported 5-HT1A antagonist profile
In vitro binding and functional antagonism assays
Medicinal chemistry SAR exploration
3-Iodo pharmacophore with distinct lipophilicity/polarizability
Physicochemical endpoint comparisons (logP, CMR)
Chemical biology probe synthesis
Iodo substituent as synthetic handle for derivatization
Cross-coupling and radiolabeling feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.